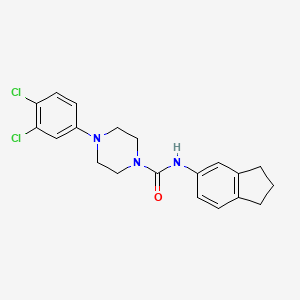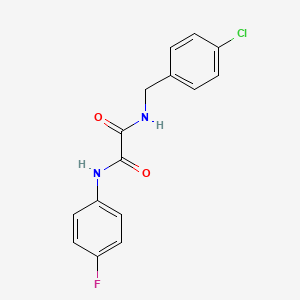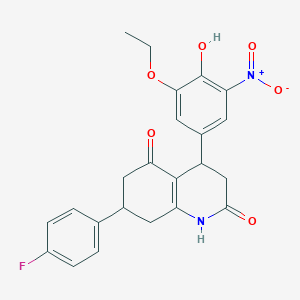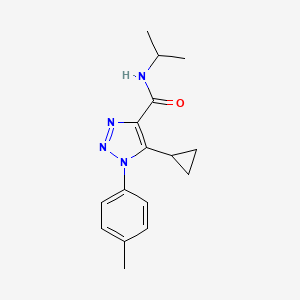
N-(3-chlorobenzyl)-2-phenylbutanamide
描述
N-(3-chlorobenzyl)-2-phenylbutanamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as BPN14770 and has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and Fragile X syndrome.
作用机制
The mechanism of action of N-(3-chlorobenzyl)-2-phenylbutanamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes in the brain. Specifically, the compound is thought to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that is involved in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D activity, N-(3-chlorobenzyl)-2-phenylbutanamide may increase cAMP levels, which can lead to improved cognitive function.
Biochemical and physiological effects:
Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. Specifically, the compound has been shown to improve memory and learning in these models. Additionally, N-(3-chlorobenzyl)-2-phenylbutanamide has been shown to have anti-inflammatory effects in the brain, which may contribute to its therapeutic properties.
实验室实验的优点和局限性
One advantage of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that it has been well-characterized and its synthesis method is well-established. Additionally, the compound has been shown to have therapeutic potential in animal models of neurological disorders. However, one limitation of using N-(3-chlorobenzyl)-2-phenylbutanamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research on N-(3-chlorobenzyl)-2-phenylbutanamide. One area of research could focus on further elucidating the compound's mechanism of action, which could lead to the development of more targeted therapies for neurological disorders. Additionally, studies could investigate the safety and efficacy of N-(3-chlorobenzyl)-2-phenylbutanamide in human clinical trials, which could ultimately lead to its approval as a therapeutic agent. Finally, research could explore the potential use of N-(3-chlorobenzyl)-2-phenylbutanamide in combination with other drugs for the treatment of neurological disorders.
科学研究应用
N-(3-chlorobenzyl)-2-phenylbutanamide has been the subject of several scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's ability to improve cognitive function in individuals with neurological disorders such as Alzheimer's disease and Fragile X syndrome. Studies have shown that N-(3-chlorobenzyl)-2-phenylbutanamide can improve memory and learning in animal models of these disorders.
属性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-2-16(14-8-4-3-5-9-14)17(20)19-12-13-7-6-10-15(18)11-13/h3-11,16H,2,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQMELGEXBZWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chlorophenyl)methyl]-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-(4-bromophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4772539.png)
![3-(3-chlorophenyl)-5-[(3,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4772551.png)
![N-(2-ethylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4772558.png)

![N-(2,3-dimethylphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4772561.png)
![3-phenyl-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B4772583.png)
![(2-oxo-2-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}ethoxy)acetic acid](/img/structure/B4772595.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4772604.png)
![N-{2-(2-methoxyphenyl)-1-[(1-naphthylamino)carbonyl]vinyl}benzamide](/img/structure/B4772608.png)
![2-(4-isobutoxyphenyl)-5-(3-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4772609.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4772612.png)
